5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O2/c1-24-10-4-5-15-13-16(6-7-17(15)24)18(25-11-2-3-12-25)14-23-21(26)19-8-9-20(22)27-19/h6-9,13,18H,2-5,10-12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQVOMVNGFTAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(O3)Br)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:
Bromination: Introduction of the bromine atom into the furan ring using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: Formation of the carboxamide group through the reaction of the brominated furan with an amine derivative.
Coupling Reactions: The attachment of the tetrahydroquinoline and pyrrolidine moieties through coupling reactions, often facilitated by palladium-catalyzed cross-coupling methods.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biological Studies: Researchers study its effects on biological systems to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
5-Bromo-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide ()
5-Bromo-N-methyl-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]-N-phenylindole-2-carboxamide ()
Dihydropyridine Derivatives ()
Compounds such as AZ257 and AZ331 share carboxamide and furyl groups but differ in core structure:
Hexahydroquinoline and Quinoline Derivatives ()
Examples include 361195-60-0 (hexahydroquinoline) and 568553-89-9 (quinoline):
Key Research Findings and Implications
- Structural flexibility : The pyrrolidine and ethylamine linker in the main compound may confer better bioavailability compared to rigid triazolopyridazine () or indole () derivatives .
- Target diversity: While dihydropyridines () are classical calcium channel blockers, the tetrahydroquinoline-pyrrolidine system could expand therapeutic applications to neurological disorders .
- Halogen effects : The 5-bromo substituent is conserved across multiple analogs, underscoring its role in enhancing binding affinity through hydrophobic and halogen-bonding interactions .
Biological Activity
5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide is a synthetic organic compound notable for its diverse biological activities. This compound features a complex structure that includes a bromine atom, a furan ring, and a tetrahydroquinoline moiety. Its unique chemical properties make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide is , with a molecular weight of 416.36 g/mol. The presence of the furan and tetrahydroquinoline rings contributes to its unique reactivity and potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H26BrN3O2 |
| Molecular Weight | 416.36 g/mol |
| IUPAC Name | 5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the quinoline core can bind to specific enzymes and receptors, potentially inhibiting or modulating their activity. This interaction leads to various biological effects that are being explored for therapeutic applications.
Biological Activities
Antimicrobial Activity: Preliminary studies suggest that 5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide exhibits antimicrobial properties. Compounds with similar structures have shown moderate to significant antibacterial and antifungal activities. The lipophilicity of the compound may enhance its antimicrobial efficacy.
Enzyme Inhibition: The compound has been studied for its inhibitory effects on cholinesterase enzymes. For instance, related compounds have demonstrated good inhibitory activity against butyrylcholinesterase (BChE) and moderate activity against acetylcholinesterase (AChE). These properties are crucial for developing treatments for neurodegenerative diseases.
Anticancer Potential: There is emerging evidence suggesting that compounds with similar structural motifs may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.
Study 1: Antimicrobial Efficacy
In vitro studies have shown that derivatives of tetrahydroquinoline exhibit varying degrees of antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The specific activity of 5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide remains to be fully characterized but indicates promising potential based on structural similarities with known active compounds.
Study 2: Enzyme Inhibition
Research assessing the cholinesterase inhibitory activity of related compounds revealed IC50 values indicating effective inhibition. For example, one related compound demonstrated an IC50 value of 46.42 µM against BChE. The potential for 5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide to exhibit similar or enhanced activity warrants further investigation.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For instance, the bromo-substituted furan-2-carboxylic acid can be activated using coupling reagents like HATU or EDCI, followed by amide bond formation with the amine-containing side chain (1-methyl-1,2,3,4-tetrahydroquinolin-6-yl and pyrrolidin-1-yl ethyl groups). Intermediate purification via column chromatography and recrystallization is critical to isolate the final product .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
- Methodological Answer : Use a combination of NMR (1H/13C), high-resolution mass spectrometry (HRMS) , and X-ray crystallography (if crystalline). For example:
- 1H NMR confirms proton environments (e.g., bromo-furan protons at δ 7.2–7.5 ppm, pyrrolidine methylene at δ 2.5–3.0 ppm).
- HRMS validates molecular weight (e.g., [M+H]+ calculated for C24H28BrN3O2: 490.13).
- X-ray resolves stereochemistry of the tetrahydroquinoline and pyrrolidine moieties .
Advanced Research Questions
Q. How can researchers identify the biological targets of this compound?
- Methodological Answer :
- Kinase profiling assays : Screen against kinase libraries (e.g., Merck’s KinaseProfiler®) to identify inhibition/activation.
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts in cell lysates.
- RNA-seq or proteomics : Post-treatment analysis reveals downstream pathways (e.g., apoptosis, cell cycle regulation) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Core modifications : Replace bromo with chloro/fluoro to assess halogen-dependent activity.
- Side-chain variations : Substitute pyrrolidine with piperidine or morpholine to probe steric/electronic effects.
- Tetrahydroquinoline alterations : Introduce substituents at the 1-methyl position to evaluate conformational impacts.
- Assay design : Use IC50 determinations in dose-response assays (e.g., enzyme inhibition, cell viability) to quantify SAR trends .
Q. How should researchers address contradictory data in biological assays?
- Methodological Answer :
- Purity verification : Use HPLC (≥95% purity) and LC-MS to rule out impurities (e.g., unreacted starting materials).
- Assay reproducibility : Repeat experiments with fresh compound batches and standardized protocols (e.g., ATP concentrations in kinase assays).
- Orthogonal assays : Validate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases).
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability.
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .
Q. How can in vivo efficacy studies be designed for this compound?
- Methodological Answer :
- Dose optimization : Conduct pharmacokinetic (PK) studies in rodents to determine Cmax, Tmax, and half-life.
- Disease models : Use xenograft models (e.g., cancer) or inflammatory assays (e.g., LPS-induced cytokine release).
- Toxicology : Monitor organ histopathology and serum biomarkers (ALT, creatinine) after 28-day repeated dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
